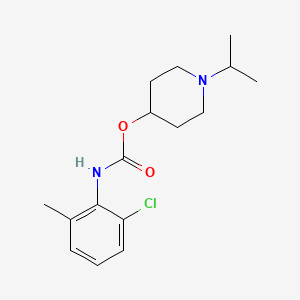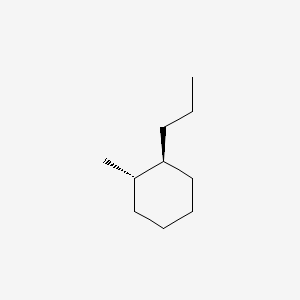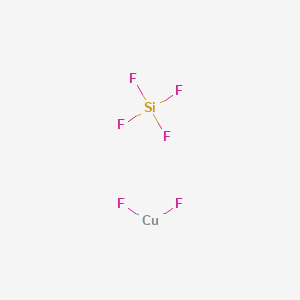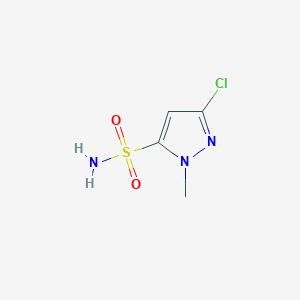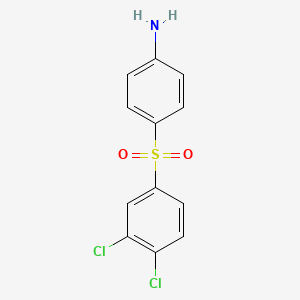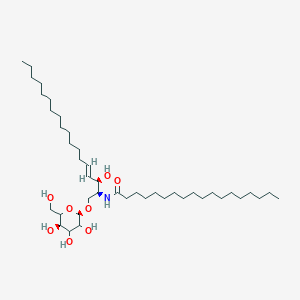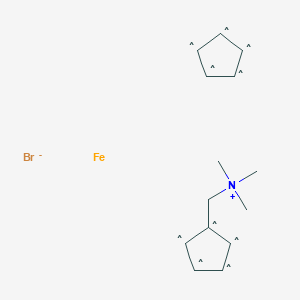![molecular formula C22H21ClN4O3 B13833412 4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline CAS No. 31030-27-0](/img/structure/B13833412.png)
4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline is an organic compound with the molecular formula C12H9ClN4O2. It is a member of the azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is known for its vibrant color and is often used in dyeing processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-chloro-4-nitroaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with N-ethyl-N-(2-phenoxyethyl)aniline under alkaline conditions to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up by optimizing reaction conditions such as temperature, pH, and reactant concentrations. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones.
Reduction: Reduction of the azo group (N=N) can yield the corresponding amines.
Substitution: The chloro and nitro groups on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
作用机制
The compound exerts its effects primarily through its azo group (N=N), which can undergo various chemical transformations. The molecular targets and pathways involved include:
Binding to Proteins: The compound can bind to proteins, altering their structure and function.
Interaction with DNA: It can intercalate into DNA, affecting gene expression and cellular processes.
Redox Reactions: The azo group can participate in redox reactions, influencing cellular redox balance.
相似化合物的比较
Similar Compounds
- 4-[(2-Chloro-4-nitrophenyl)azo]aniline
- 4-[(2-Chloro-4-nitrophenyl)azo]benzenamine
- 4-[(2-Chloro-4-nitrophenyl)diazenyl]benzenamine
Uniqueness
4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the phenoxyethyl group enhances its solubility and interaction with various substrates, making it particularly useful in dyeing and staining applications.
属性
CAS 编号 |
31030-27-0 |
|---|---|
分子式 |
C22H21ClN4O3 |
分子量 |
424.9 g/mol |
IUPAC 名称 |
4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethyl-N-(2-phenoxyethyl)aniline |
InChI |
InChI=1S/C22H21ClN4O3/c1-2-26(14-15-30-20-6-4-3-5-7-20)18-10-8-17(9-11-18)24-25-22-13-12-19(27(28)29)16-21(22)23/h3-13,16H,2,14-15H2,1H3 |
InChI 键 |
FPZLDEMJTIKTJQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CCOC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)


![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)
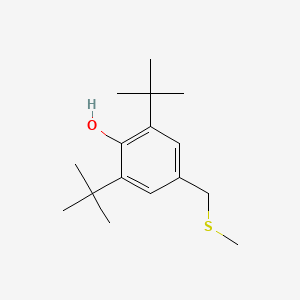

![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
